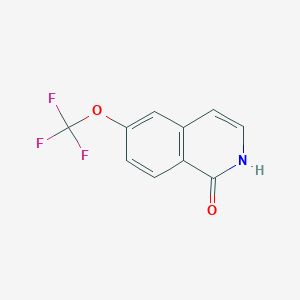

6-(trifluoromethoxy)isoquinolin-1(2H)-one

Description

Significance of the Isoquinolin-1(2H)-one Scaffold in Contemporary Organic and Medicinal Chemistry Research

The isoquinolin-1(2H)-one framework is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.net This designation is reserved for molecular structures that are capable of binding to a diverse range of biological targets, thereby exhibiting a wide array of pharmacological activities. nih.gov The inherent structural diversity and synthetic accessibility of isoquinoline (B145761) derivatives have made them invaluable in the design of new therapeutic agents. nbinno.com

The broad spectrum of biological activities associated with this scaffold is extensive, with derivatives demonstrating potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents. nih.govresearchgate.net For instance, certain isoquinolin-1(2H)-one derivatives have been investigated as novel and potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.gov The planar and rigid bicyclic nature of the scaffold is well-suited for insertion into the active sites of proteins and enzymes. nbinno.com

Furthermore, the synthetic versatility of the isoquinolin-1(2H)-one core allows for extensive functionalization, enabling chemists to modulate its physicochemical and biological properties. researchgate.netnih.govrsc.org This adaptability is crucial for the lead optimization phase of drug discovery.

Role of the Trifluoromethoxy Group in Enhancing Chemical and Biological Research Properties

The strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, and the trifluoromethoxy (-OCF3) group is a prime example of a function-enhancing moiety. nih.govbohrium.com Its unique combination of electronic and physical properties can profoundly influence a molecule's behavior, making it a valuable tool in drug design. bohrium.commdpi.com

The trifluoromethoxy group is highly valued for several key attributes that it imparts to a parent molecule. bohrium.commdpi.com It possesses exceptional metabolic stability due to the strength of the carbon-fluorine bonds, which can lead to an improved pharmacokinetic profile for a drug candidate. mdpi.comwechemglobal.com Additionally, the -OCF3 group is one of the most lipophilic substituents known. This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, a critical factor for bioavailability. mdpi.com The group's strong electron-withdrawing nature can also alter the electronic properties of the scaffold, influencing its reactivity and potential interactions with biological targets. bohrium.comwechemglobal.com

| Property | Impact on Molecular Profile |

|---|---|

| Metabolic Stability | Increases resistance to metabolic degradation, potentially extending the half-life of a compound. bohrium.commdpi.com |

| Lipophilicity | Enhances the ability to cross cell membranes, which can improve bioavailability and cellular uptake. mdpi.com |

| Electronic Effects | Acts as a strong electron-withdrawing group, modulating the reactivity and binding interactions of the parent scaffold. bohrium.comwechemglobal.com |

| Permeability | Allows for fine-tuning of logP values to optimize passage across biological barriers. mdpi.com |

Current Research Landscape and Imperatives for 6-(trifluoromethoxy)isoquinolin-1(2H)-one

Despite the clear potential suggested by its constituent parts, the research landscape for this compound itself is currently sparse. The scientific literature contains extensive research on both the isoquinolin-1(2H)-one scaffold and the trifluoromethoxy functional group independently; however, dedicated studies on this specific combination are notably absent.

This gap presents a clear imperative for the chemical research community. The logical next step is the targeted synthesis and comprehensive characterization of this compound. researchgate.netgoogle.com Based on the established activities of related molecules, this compound represents a promising candidate for screening in various drug discovery programs, particularly in areas like oncology and infectious diseases where functionalized isoquinolines have already shown significant promise. nih.govrsc.org

Future research imperatives should focus on several key areas:

Development of Efficient Synthetic Pathways: Establishing robust and scalable synthetic routes is the first critical step to enable further investigation.

Physicochemical and Spectroscopic Characterization: Detailed analysis of the compound's properties will provide the foundational data needed for any subsequent biological or materials science studies.

Biological Screening: Evaluating the compound against a panel of relevant biological targets (e.g., kinases, polymerases, or other enzymes) is essential to uncover its therapeutic potential.

The convergence of a privileged scaffold with a performance-enhancing functional group makes this compound a molecule of high interest, poised for exploration and discovery in advanced chemical research.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVPRKAUDVLKED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623868 | |

| Record name | 6-(Trifluoromethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630423-43-7 | |

| Record name | 6-(Trifluoromethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Trifluoromethoxy Isoquinolin 1 2h One and Its Derivatives

Established Synthetic Pathways to Isoquinolin-1(2H)-one Core Structures

Traditional approaches to the synthesis of the isoquinolin-1(2H)-one scaffold have historically relied on multi-step sequences involving condensation and cyclization reactions. These methods, while foundational, often present certain limitations, particularly in the context of synthesizing highly functionalized derivatives.

Multi-Step Approaches via Condensation and Cyclization Reactions

Among the most established methods for constructing the isoquinoline (B145761) core are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. acs.orgorganic-chemistry.orgwikipedia.org These reactions, developed in the late 19th century, represent classical examples of multi-step syntheses involving intramolecular cyclization.

The Bischler-Napieralski reaction allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using condensing agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). organic-chemistry.orgnrochemistry.com The resulting 3,4-dihydroisoquinolines can then be oxidized to the corresponding isoquinolines. nrochemistry.com This reaction is an intramolecular electrophilic aromatic substitution and is most effective when the aromatic ring is electron-rich. wikipedia.orgnrochemistry.com

The Pomeranz-Fritsch reaction , and its subsequent modifications, provides another route to isoquinolines. This acid-catalyzed reaction involves the cyclization of benzalaminoacetals, which are formed from the condensation of an aromatic aldehyde and 2,2-dialkoxyethylamine. organicreactions.orgwikipedia.orgchemistry-reaction.com A notable modification, the Schlittler-Müller reaction , utilizes benzylamines and glyoxal (B1671930) semiacetal as starting materials. acs.orgthermofisher.com These reactions typically require strong acidic conditions to promote the cyclization step. wikipedia.org

Another classical approach involves the condensation of homophthalic anhydrides with azomethines, which can yield 4-carboxy-substituted 1(2H)-isoquinolonederivatives. researchgate.net The Gabriel–Coleman synthesis is another traditional method that involves the ring enlargement of phthalimides. researchgate.net

Table 1: Overview of Traditional Synthetic Methods for Isoquinolin-1(2H)-one Core

| Reaction Name | Starting Materials | Key Steps | Typical Conditions |

|---|---|---|---|

| Bischler-Napieralski Reaction | β-arylethylamides | Condensation, Cyclization | Refluxing acidic conditions (e.g., POCl₃, P₂O₅) |

| Pomeranz-Fritsch Reaction | Aromatic aldehydes, 2,2-dialkoxyethylamine | Condensation to form benzalaminoacetal, Acid-catalyzed cyclization | Concentrated sulfuric acid |

| Schlittler-Müller Modification | Benzylamines, Glyoxal semiacetal | Condensation, Acid-catalyzed cyclization | Acidic conditions |

| Condensation of Homophthalic Anhydrides | Homophthalic anhydrides, Azomethines | Condensation, Cyclization | Varies, can be performed with or without tertiary amines |

Limitations of Traditional Methodologies in Functionalized Isoquinolin-1(2H)-one Synthesis

While these classical methods have been instrumental in the synthesis of the isoquinoline nucleus, they often suffer from several drawbacks, particularly when applied to the synthesis of complex, functionalized molecules like 6-(trifluoromethoxy)isoquinolin-1(2H)-one.

Contemporary Catalytic Strategies for Isoquinolin-1(2H)-one Scaffold Assembly

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex heterocyclic systems, including isoquinolin-1(2H)-ones. These contemporary strategies offer significant advantages over traditional methods in terms of efficiency, functional group tolerance, and regioselectivity.

Transition Metal-Catalyzed C-H Functionalization for Isoquinolin-1(2H)-ones

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it avoids the pre-functionalization of starting materials. Transition metals such as rhodium and ruthenium have been extensively utilized to catalyze the annulation of various substrates to construct the isoquinolin-1(2H)-one core.

Rhodium catalysts have proven to be highly effective in mediating the C-H activation/annulation of arenes with various coupling partners to afford isoquinolin-1(2H)-ones. These reactions often proceed via a chelation-assisted C-H activation mechanism, where a directing group on the aromatic substrate coordinates to the metal center, facilitating the cleavage of a specific C-H bond.

One common approach involves the Rh(III)-catalyzed [4+2] cycloaddition of benzamides with alkynes. The amide directing group facilitates the ortho-C-H activation of the benzamide (B126), which is followed by insertion of the alkyne and subsequent reductive elimination to furnish the isoquinolin-1(2H)-one product. This methodology generally exhibits good functional group tolerance.

Another strategy employs hydrazines as substrates in rhodium-catalyzed C-H activation. For example, the reaction of benzoylhydrazines with alkynes in the presence of a Rh(III) catalyst can lead to the formation of isoquinolones. organicreactions.org This process operates through an internally oxidizing directing group strategy. organicreactions.org Furthermore, rhodium-catalyzed three-component reactions involving oxazolines, vinylene carbonate, and carboxylic acids have been developed to construct diverse isoquinolone products under redox-neutral conditions. thermofisher.com

Table 2: Examples of Rhodium-Catalyzed Synthesis of Isoquinolin-1(2H)-ones

| Substrates | Catalyst System | Key Features |

|---|---|---|

| Benzamides and alkynes | Rh(III) catalyst | [4+2] cycloaddition, Amide-directed C-H activation |

| Benzoylhydrazines and alkynes | Rh(III) catalyst | Internally oxidizing directing group strategy |

| Oxazolines, vinylene carbonate, and carboxylic acids | Rhodium catalyst | Three-component coupling, Redox-neutral conditions |

Ruthenium catalysts offer a cost-effective and versatile alternative to rhodium for the synthesis of isoquinolin-1(2H)-ones via C-H activation. Ruthenium-catalyzed reactions often exhibit high efficiency and can be performed under environmentally benign conditions, contributing to their high atom economy.

A notable example is the ruthenium(II)-catalyzed annulation of N-methoxybenzamides with alkynes. This reaction proceeds through a carboxylate-assisted C-H/N-O bond functionalization and can be conducted in water as a green solvent. wikipedia.org The use of an internal oxidant in the form of the N-O bond of the hydroxamic acid ester avoids the need for external oxidants, which are often metallic and generate waste. wikipedia.org This approach is broadly applicable to both electron-rich and electron-deficient arenes and tolerates various functional groups. wikipedia.org

The concept of atom economy is central to green chemistry, and ruthenium-catalyzed C-H functionalization reactions for isoquinolone synthesis often excel in this regard. By minimizing the use of stoichiometric reagents and avoiding the generation of byproducts, these catalytic cycles represent a more sustainable approach to chemical synthesis. The combination of a ruthenium catalyst with oxidants and other additives in a one-pot process further enhances sustainability by reducing reaction steps and solvent usage. quimicaorganica.org Ruthenium complexes are remarkable catalysts for C–H activation and are extensively used in one-pot organic transformations to achieve various heterocyclic backbones, including isoquinolines. quimicaorganica.org

Metal-Free and Organocatalytic Approaches to Isoquinolin-1(2H)-one Synthesis

Recent advancements in organic synthesis have emphasized the development of metal-free and organocatalytic methods to construct the isoquinolin-1(2H)-one scaffold, aligning with the principles of green chemistry. These approaches offer alternatives to traditional metal-catalyzed reactions, often avoiding the use of toxic or expensive catalysts. researchgate.netrsc.org

Cascade reactions, also known as domino or tandem reactions, provide an efficient pathway for the synthesis of complex molecules from simple starting materials in a single operation, thereby reducing waste and improving atom economy. rsc.org One-pot methods for synthesizing isoquinolin-1(2H)-ones have been developed, such as the palladium-catalyzed reaction of α-bromo ketones with benzamides, which proceeds through ortho-C–H bond activation and intramolecular annulation. acs.orgnih.gov

Intramolecular cyclization is another key strategy for constructing the isoquinolin-1(2H)-one core. Metal-free conditions can be employed, for instance, by using hypervalent iodine reagents to facilitate the direct intramolecular C–H/N–H functionalization of amides. rsc.org Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has also been reported as an environmentally friendly method for synthesizing isoquinolines. nih.govrsc.org This approach highlights the potential for using water as a green solvent in organic synthesis. rsc.org

A notable example of a cascade reaction involves the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives from N-alkyl-N-methacryloylbenzamide and aryl aldehydes. This reaction proceeds under mild, metal-free, and solvent-free conditions. rsc.org Similarly, a controlled radical cyclization cascade of o-alkynylated benzamides can be initiated by metal-free photoredox catalysis to yield substituted isoquinoline-1,3,4(2H)-triones. acs.org

The table below summarizes selected cascade and intramolecular cyclization reactions for the synthesis of isoquinolin-1(2H)-one and its derivatives.

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features |

| Cascade C-H Activation/Annulation | α-Bromo ketones, Benzamides | Palladium catalyst | One-pot synthesis, moderate to good yields. acs.orgnih.gov |

| Intramolecular C–H/N–H Functionalization | Amides | Hypervalent iodine reagent (PIDA) | Metal-free, rapid reaction at room temperature. rsc.org |

| Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives | Copper(I) iodide | Environmentally friendly, uses water as a solvent. nih.govrsc.org |

| Cascade Oxidative Cross-Coupling/Radical Addition | N-alkyl-N-methacryloylbenzamide, Aryl aldehydes | None (metal- and solvent-free) | Mild conditions, good yields. rsc.org |

| Photochemical Radical Cyclization Cascade | o-Alkynylated benzamides | Metal-free photoredox catalyst | Time-tunable synthesis under visible light. acs.org |

Nucleophilic aromatic substitution (SNAr) reactions offer a valuable method for constructing the isoquinolin-1(2H)-one ring system. A one-pot synthesis can be achieved through the SNAr reaction of 2-halobenzonitriles with ketones, promoted by a base like potassium tert-butoxide (KOtBu), followed by a copper(II) acetate-catalyzed cyclization. organic-chemistry.org This method is cost-effective and utilizes commercially available starting materials. organic-chemistry.org

Aerobic oxidation provides a green and sustainable approach to chemical transformations, utilizing molecular oxygen from the air as the terminal oxidant. qub.ac.uk Visible-light-mediated aerobic oxidation has been successfully applied to the synthesis of N-substituted isoquinolin-1(2H)-ones from isoquinolinium salts. nih.gov This method is environmentally friendly and operates under mild conditions. nih.gov The selective oxidation of C-H bonds adjacent to the nitrogen atom in N-methylene iminium salts can be achieved using the substrates themselves as photosensitizers in the absence of a metal catalyst. nih.gov

The following table outlines key features of SNAr and aerobic oxidation routes for isoquinolin-1(2H)-one synthesis.

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features |

| SNAr and Cyclization | 2-Halobenzonitriles, Ketones | KOtBu, Cu(OAc)₂ | One-pot, good yields, commercially available starting materials. organic-chemistry.org |

| Visible-Light-Mediated Aerobic Oxidation | N-Alkylisoquinolinium salts | Eosin Y (photocatalyst), Air | Green and environmentally friendly, mild conditions. nih.gov |

| Self-Sensitized Aerobic Oxidation | N-Methyleneiminium salts | None (substrate as photosensitizer) | Metal-free, selective oxidation. nih.gov |

Strategic Introduction of the Trifluoromethoxy Moiety

The trifluoromethoxy (OCF₃) group is a crucial substituent in medicinal chemistry due to its unique electronic properties and high lipophilicity, which can significantly enhance the metabolic stability and cell membrane permeability of drug candidates.

Achieving regioselective trifluoromethoxylation on the isoquinolin-1(2H)-one skeleton is a synthetic challenge. Direct trifluoromethoxylation of the pre-formed heterocyclic ring system can be difficult to control. A more common and effective strategy involves the synthesis of the isoquinoline ring from a precursor that already contains the trifluoromethoxy group at the desired position.

For instance, a palladium-catalyzed annulation reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines can produce 4-fluoroalkylated isoquinolines with high regioselectivity. nih.gov While this example focuses on fluoroalkylation, a similar strategy could be envisioned for trifluoromethoxylated precursors. The synthesis would likely start with a trifluoromethoxylated benzene (B151609) derivative, which is then elaborated into the necessary precursors for isoquinolinone ring formation.

While the focus is on the trifluoromethoxy group, it is informative to consider the broader context of introducing fluorine-containing moieties. The development of electrophilic trifluoromethylating reagents has been a significant area of research. beilstein-journals.orgnih.gov These reagents can introduce a CF₃ group onto various nucleophiles. beilstein-journals.org

Several classes of electrophilic trifluoromethylating reagents have been developed, including:

Hypervalent iodine reagents: Togni's reagents are well-known examples that are effective for the trifluoromethylation of a variety of substrates. researchgate.net

Sulfonium salts: Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are also widely used. nih.govresearchgate.net

An effective and regioselective strategy for the trifluoromethylation of isoquinolines has been developed using a combination of TMSCF₃ and PIFA (phenyliodine bis(trifluoroacetate)). rsc.org This method demonstrates broad functional group tolerance. rsc.org While these reagents are for trifluoromethylation (CF₃), the principles and reactivity patterns can provide insights into the development and application of analogous electrophilic trifluoromethoxylating reagents.

The table below provides an overview of some common electrophilic trifluoromethylating reagents.

| Reagent Class | Example(s) | Key Characteristics |

| Hypervalent Iodine Reagents | Togni's Reagents | Shelf-stable, effective for a wide range of nucleophiles. researchgate.net |

| Sulfonium Salts | Umemoto's Reagents | Commercially available, widely used for electrophilic trifluoromethylation. nih.govresearchgate.net |

| Combination Reagents | TMSCF₃/PIFA | Allows for regioselective trifluoromethylation of isoquinolines. rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov Cascade reactions are particularly advantageous in this regard. rsc.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water. epa.gov The copper-catalyzed synthesis of isoquinolines in water is a prime example of this principle in action. nih.govrsc.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. epa.gov Photochemical reactions that utilize visible light are a step in this direction. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. epa.gov The development of both metal-based and organocatalysts for isoquinolinone synthesis reflects this principle. nih.govrsc.org

Use of Renewable Feedstocks: While not yet widely implemented for this specific compound, the use of starting materials derived from renewable resources is a long-term goal of green chemistry. epa.gov

Recent research has focused on developing synthetic routes that adhere to these principles. For example, a rhodium-catalyzed C-H activation of substituted benzamides using air as the sole oxidant in water provides a green pathway to isoquinolones. rsc.org Similarly, catalyst-free and oxidant-free tandem reactions represent a highly environmentally friendly approach. rsc.org

Utilization of Biodegradable Solvents and Aqueous Media

The use of biodegradable solvents and, ideally, water as a reaction medium is a significant step towards more sustainable chemical synthesis. While specific studies detailing the synthesis of this compound in biodegradable solvents are not extensively documented, the synthesis of the broader class of isoquinolinones in aqueous media has been successfully demonstrated.

One notable advancement is the rhodium(III)-catalyzed C–H activation and annulation of substituted benzamides with alkynes to form isoquinolones, using air as the sole oxidant in water. rsc.org This method offers high regioselectivity and the potential for gram-scale synthesis. rsc.org A key advantage of this aqueous protocol is that the isoquinolone product often precipitates directly from the reaction mixture, simplifying purification. rsc.org

The application of such a methodology to the synthesis of this compound would likely involve the reaction of a suitably substituted N-alkyl benzamide with an appropriate alkyne in the presence of a rhodium catalyst in water. The general reaction conditions are summarized in the table below.

Table 1: General Conditions for Rh(III)-Catalyzed Isoquinolone Synthesis in Water

| Parameter | Condition |

|---|---|

| Catalyst | Rh(III) complex |

| Oxidant | Air |

| Solvent | Water |

| Reactants | Substituted N-alkyl benzamide, Alkyne |

| Advantage | High regioselectivity, Product precipitation |

While this specific reaction for the 6-(trifluoromethoxy) derivative has not been explicitly reported, the versatility of this method suggests its potential applicability. The use of water as a solvent not only enhances the green profile of the synthesis but can also influence reactivity and selectivity.

Development of Recyclable Catalytic Systems

The development of catalytic systems that can be easily recovered and reused is a critical aspect of sustainable chemistry. In the realm of isoquinoline synthesis, significant progress has been made with the use of recyclable magnetic metal-organic framework (MOF) catalysts.

For instance, a magnetic Cu-MOF-74 (Fe₃O₄@SiO₂@Cu-MOF-74) has been employed for the synthesis of 1-aminoisoquinolines from 5-(2-bromoaryl)tetrazoles and 1,3-diketones under microwave irradiation. rsc.org This catalyst can be readily separated from the reaction mixture using an external magnet and has been shown to be reusable for multiple reaction cycles without a significant loss of catalytic activity. rsc.org

Although this specific example leads to 1-aminoisoquinolines, the principle of using a recyclable magnetic catalyst is highly relevant for the synthesis of other isoquinoline derivatives, including this compound. A hypothetical application of such a catalyst would involve designing a synthetic route where the catalyst facilitates a key bond-forming step. The reusability of such a catalyst offers significant economic and environmental benefits by reducing catalyst waste and the need for costly purification processes.

Table 2: Example of a Recyclable Catalytic System in Isoquinoline Synthesis

| Catalyst | Reaction | Recyclability |

|---|

| Fe₃O₄@SiO₂@Cu-MOF-74 | Synthesis of 1-aminoisoquinolines | Reusable for at least four cycles with minimal loss of activity. rsc.org |

Future research could focus on adapting such recyclable catalytic systems for the direct synthesis of the this compound scaffold.

High Atom Economy and Sustainable Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. jocpr.comacs.org

For the synthesis of isoquinolin-1(2H)-ones, metal-free, direct intramolecular C–H/N–H functionalization presents a highly atom-economical approach. osaka-u.ac.jp Such reactions, often mediated by hypervalent iodine reagents, can rapidly construct the isoquinolinone core from readily available amides. osaka-u.ac.jp This type of transformation is advantageous as it avoids the need for pre-functionalized starting materials and often proceeds with the loss of only a small byproduct molecule.

While a specific atom economy calculation for a reported synthesis of this compound is not available, we can analyze a hypothetical atom-economical reaction. For example, a cyclization reaction where a precursor molecule rearranges to form the target compound with the elimination of a small molecule like water would have a high atom economy.

Table 3: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Transformation | Atom Economy |

|---|---|---|

| Addition/Cyclization | A + B → C | High (often 100%) |

| Substitution | A-B + C → A-C + B | Moderate |

| Elimination | A → B + C | Low |

Designing a synthesis for this compound that primarily utilizes addition and cyclization reactions, while minimizing the use of stoichiometric reagents and protecting groups, would be a key strategy to achieve high atom economy.

Chemical Reactivity and Transformations of 6 Trifluoromethoxy Isoquinolin 1 2h One

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinolin-1(2H)-one Ring

The isoquinolin-1(2H)-one scaffold presents a nuanced landscape for substitution reactions, with the benzene (B151609) and pyridine (B92270) rings exhibiting distinct reactivities.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) on the isoquinoline (B145761) nucleus generally occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinone ring. quimicaorganica.org The positions most susceptible to electrophilic attack are C-5 and C-8, a preference dictated by the stability of the resulting cationic intermediates. quimicaorganica.org

In the case of 6-(trifluoromethoxy)isoquinolin-1(2H)-one, the powerful electron-withdrawing nature of the trifluoromethoxy group (-OCF3) at the 6-position significantly deactivates the benzene ring towards electrophilic attack. This deactivation is a consequence of the group's strong negative inductive effect, which reduces the electron density of the aromatic system. Furthermore, the -OCF3 group is a meta-director for electrophilic substitution. Therefore, any forced electrophilic substitution would be expected to occur at the positions meta to the trifluoromethoxy group, which are C-5 and C-7. However, the inherent preference for substitution at C-5 and C-8 in the isoquinoline system suggests that C-5 would be the most likely, albeit challenging, site for electrophilic attack. Common electrophilic substitution reactions include nitration and halogenation, though harsher reaction conditions would likely be required compared to unsubstituted isoquinolinone.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring system is favored on the electron-deficient pyridinone ring, particularly at the C-1 position, especially when a good leaving group is present. iust.ac.ir The presence of the electron-withdrawing trifluoromethoxy group at C-6 further enhances the electrophilicity of the entire ring system, making it more susceptible to nucleophilic attack. This effect is particularly pronounced at the positions ortho and para to the -OCF3 group. Thus, if a suitable leaving group were present on the benzene ring, nucleophilic substitution could potentially occur at C-5 or C-7.

Reactions Involving the Ring Nitrogen and Carbonyl Oxygen

The lactam functionality within the isoquinolin-1(2H)-one structure, characterized by the ring nitrogen and the adjacent carbonyl group, is a key site for chemical modifications. This amide-like system exhibits ambident nucleophilicity, allowing for reactions at both the nitrogen and oxygen atoms.

N-Alkylation and O-Alkylation:

The alkylation of isoquinolin-1(2H)-ones can lead to a mixture of N-alkylated and O-alkylated products, and the regioselectivity of this reaction is highly dependent on the reaction conditions. researchgate.netnih.gov The formation of either the N-alkylated product (an isoquinolin-1(2H)-one derivative) or the O-alkylated product (a 1-alkoxyisoquinoline) can be controlled by the choice of alkylating agent, base, and solvent.

Generally, the use of hard alkylating agents, such as alkyl halides in the presence of a strong base like sodium hydride, tends to favor N-alkylation. Conversely, O-alkylation can be promoted by using softer electrophiles or by employing specific reaction conditions, such as the Mitsunobu reaction, which can selectively produce 1-alkoxyisoquinolines. researchgate.netrsc.org

| Reaction Type | Reagents and Conditions | Major Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-X), Strong base (e.g., NaH), Aprotic solvent (e.g., DMF) | 2-Alkyl-6-(trifluoromethoxy)isoquinolin-1(2H)-one |

| O-Alkylation | Mitsunobu reaction (e.g., R-OH, DEAD, PPh₃) | 1-Alkoxy-6-(trifluoromethoxy)isoquinoline |

Influence of the 6-Trifluoromethoxy Group on Reactivity Profiles

The trifluoromethoxy (-OCF3) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing properties and high lipophilicity. Its presence at the 6-position of the isoquinolin-1(2H)-one ring has profound effects on the molecule's electronic distribution and, consequently, its reaction pathways.

The -OCF3 group deactivates the benzene ring towards electrophilic attack to a greater extent than a methoxy (B1213986) group due to the strong inductive effect of the three fluorine atoms. This deactivation makes electrophilic substitution on the carbocyclic ring more challenging.

Conversely, this electron-withdrawing character enhances the electrophilicity of the aromatic system, making it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. This is a key consideration in the design of synthetic routes utilizing this scaffold. The increased lipophilicity imparted by the trifluoromethoxy group can also influence reaction kinetics and solubility in various solvent systems.

Derivatization Strategies for Enhancing Molecular Complexity

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Various derivatization strategies can be employed to introduce new functional groups and build upon the core structure.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds. For the isoquinolin-1(2H)-one core, palladium-catalyzed C-4 selective C-H difluoroalkylation has been reported, demonstrating the feasibility of direct modification of the pyridinone ring. researchgate.net Such methods offer an atom-economical approach to introduce functional groups without the need for pre-functionalized substrates.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming new carbon-carbon bonds. researchgate.net A halogenated derivative of this compound could be readily coupled with a variety of boronic acids or other organometallic reagents to introduce aryl, heteroaryl, or alkyl substituents. For instance, a bromo or iodo group introduced at a specific position on the ring would serve as a handle for such transformations, enabling the synthesis of a diverse library of compounds. The synthesis of 6-(trifluoromethyl)phenanthridines via a tandem Suzuki/C-H arylation reaction highlights the utility of such approaches. nih.gov

Synthesis of Fused Heterocyclic Systems:

The isoquinolin-1(2H)-one nucleus can also serve as a building block for the construction of more complex, fused heterocyclic systems. For example, tandem reactions of C,N-cyclic azomethine imines with α,β-unsaturated ketones have been used to synthesize 5,6-dihydropyrazolo[5,1-a]isoquinolines. mdpi.com Such strategies allow for the rapid assembly of intricate molecular architectures with potential biological activity.

| Derivatization Strategy | Reaction Type | Potential Modification Site | Example Transformation |

|---|---|---|---|

| C-H Functionalization | Palladium-catalyzed difluoroalkylation | C-4 | Introduction of a difluoroacetate (B1230586) moiety |

| Cross-Coupling | Suzuki-Miyaura reaction | Halogenated positions (e.g., C-4, C-5, C-7, C-8) | Arylation or heteroarylation |

| Annulation | Tandem cycloaddition/aromatization | N/A (forms a new fused ring) | Formation of pyrazolo[5,1-a]isoquinoline systems |

Structure Activity Relationship Sar Studies of 6 Trifluoromethoxy Isoquinolin 1 2h One and Analogs

Correlation Between Structural Modifications and In Vitro Biological Activity

The biological efficacy of isoquinolin-1(2H)-one derivatives is closely tied to their molecular architecture. Alterations to the central isoquinolinone core and its peripheral substituents can result in substantial changes in the compound's potency and selectivity.

The trifluoromethoxy (-OCF3) group is a defining characteristic of the lead compound, and its placement on the isoquinolin-1(2H)-one ring system is a pivotal factor for biological activity. The unique properties of the trifluoromethoxy group, such as its high lipophilicity and electron-withdrawing nature, play an important role in medicinal chemistry. scilit.commdpi.com Research into isoquinolin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) has indicated that positioning the trifluoromethoxy group at the 6-position is particularly advantageous for inhibitory action. acs.org This specific location is believed to enhance the binding interactions within the active site of the enzyme.

The nature of the substituent at this position is equally important. Replacing the trifluoromethoxy group with other functional groups, like a methoxy (B1213986) group or hydrogen, typically results in diminished inhibitory potency. This suggests that the distinct electronic and steric characteristics of the trifluoromethoxy group are vital for achieving maximum biological effect. mdpi.com

In addition to the trifluoromethoxy group, modifications to other positions of the isoquinolin-1(2H)-one core have been extensively studied to build a detailed SAR profile. nih.gov For example, introducing different substituents at various locations on the core has been shown to significantly influence activity against targets like PARP-1. nih.gov Studies have revealed that small, electron-withdrawing groups on appended phenyl rings can increase inhibitory activity, whereas bulkier substituents may reduce it. rsc.orgnih.gov This indicates the presence of a well-defined binding pocket in the target enzyme that accommodates specific substituent patterns.

The table below summarizes key SAR findings for the isoquinolin-1(2H)-one scaffold concerning PARP-1 inhibition.

| Position | Substituent Type | Impact on PARP-1 Inhibitory Activity |

| Position 6 | Trifluoromethoxy (-OCF3) | Generally favorable for activity |

| Position 4 | Appended aryl or heterocyclic rings | Can significantly enhance potency |

| Appended Rings | Small, electron-withdrawing groups | Often increases activity |

| Appended Rings | Bulky groups | May decrease or abolish activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinolin-1(2H)-one Derivatives

To further understand the link between the chemical structure and biological function of isoquinolin-1(2H)-one derivatives, quantitative structure-activity relationship (QSAR) models have been employed. japsonline.com These computational tools create a mathematical correlation between the physicochemical properties of molecules and their biological activities. nih.govnih.gov

For a series of PARP-1 inhibitors, a 3D-QSAR model was developed using the comparative molecular field analysis (CoMFA) method. researchgate.net This model successfully predicted the inhibitory activities and provided a visual map of the steric and electrostatic fields essential for activity. The model suggested that bulky groups are preferred in some molecular regions, while electropositive groups are favored in others. researchgate.net Such computational insights are crucial for the rational design of new analogs with potentially enhanced potency and can help prioritize the synthesis of compounds with a higher likelihood of success. plos.orgbohrium.comnih.govresearchgate.net

Stereochemical Considerations and Their Relevance to Biological Activity

While many early SAR studies on isoquinolin-1(2H)-one derivatives centered on achiral molecules, the introduction of chiral centers can profoundly affect biological activity. researchgate.net When a modification creates a stereocenter, the resulting enantiomers can possess different potencies and selectivities. This is due to the chiral nature of biological targets like enzymes, which can interact differently with each enantiomer. researchgate.net

For instance, a substituent at the C-4 position of the isoquinolinone ring could introduce a chiral center. In such cases, it is probable that one enantiomer would fit more effectively into the binding site of the target protein. This differential binding would likely result in one enantiomer being significantly more active. Although specific stereochemical studies on 6-(trifluoromethoxy)isoquinolin-1(2H)-one are not widely documented, the fundamental principles of stereochemistry in drug design underscore its importance. Future research would likely involve the synthesis and biological testing of individual enantiomers to identify the optimal stereochemical arrangement for maximal activity.

Mechanism of Action Studies in Vitro of 6 Trifluoromethoxy Isoquinolin 1 2h One and Its Derivatives

Identification of Molecular Targets for Isoquinolin-1(2H)-one Scaffolds in Biological Systems (In Vitro)

The isoquinolin-1(2H)-one scaffold is recognized as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In vitro studies have identified several molecular targets for derivatives of this scaffold, suggesting potential therapeutic applications in various diseases.

One area of investigation has been the role of isoquinolin-1(2H)-one derivatives as receptor antagonists. For instance, certain analogs have been identified as antagonists of the Lysophosphatidic Acid Receptor 5 (LPA5), a G protein-coupled receptor involved in pain signaling. nih.gov Another G protein-coupled receptor targeted by this class of compounds is the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), which is implicated in inflammatory responses. nih.gov

In the context of oncology, isoquinolin-1(2H)-one derivatives have been explored as inhibitors of key signaling proteins. Notably, they have shown inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in certain types of cancer. nih.gov Furthermore, some derivatives have been found to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammation and intracellular signaling. nih.gov A patent has also described substituted isoquinolin-1(2H)-one derivatives as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. google.com

The table below summarizes some of the identified molecular targets for isoquinolin-1(2H)-one derivatives based on in vitro studies.

| Molecular Target | Compound Class | Therapeutic Area |

| Lysophosphatidic Acid Receptor 5 (LPA5) | Isoquinolin-1(2H)-one derivatives | Pain |

| CRTH2 | Isoquinoline (B145761) derivatives | Inflammation |

| HER2 | Isoquinoline-tethered quinazoline (B50416) derivatives | Cancer |

| PDE4B | Isoquinolin-1(2H)-one derivatives with aminosulfonyl moiety | Inflammation |

| PARP-1 | Substituted isoquinolin-1(2H)-one derivatives | Cancer |

Elucidation of Cellular Pathways Modulated by Trifluoromethoxy Isoquinolin-1(2H)-one Analogs (In Vitro)

The biological effects of trifluoromethoxy isoquinolin-1(2H)-one analogs and related derivatives are mediated through the modulation of various cellular pathways. In vitro studies have provided insights into the mechanisms by which these compounds can influence cell fate and function, particularly in the context of cancer.

One of the key cellular processes affected by these compounds is apoptosis, or programmed cell death. A novel 3-acyl isoquinolin-1(2H)-one derivative was shown to induce apoptosis in breast cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov This was evidenced by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases 3, 7, and 9. nih.gov In a separate study, an isoquinolin-1(2H)-imine derivative was found to induce cell death in human A549 lung cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway. nih.gov

In addition to apoptosis, isoquinolin-1(2H)-one derivatives have been observed to induce cell cycle arrest. The aforementioned 3-acyl isoquinolin-1(2H)-one derivative was found to cause G2 phase arrest in breast cancer cells, which was associated with the suppressed expression of CDK1. nih.gov

Furthermore, recent research has indicated that these compounds can induce other forms of programmed cell death. The same 3-acyl isoquinolin-1(2H)-one derivative was also found to trigger GSDME-mediated pyroptosis in breast cancer cells. nih.gov Pyroptosis is a form of inflammatory cell death that can contribute to anti-tumor immunity.

The modulation of key signaling pathways is central to the cellular effects of these compounds. The MEK/ERK and p38 MAPK pathways, which are involved in cell proliferation and survival, were found to be inhibited by the 3-acyl isoquinolin-1(2H)-one derivative in breast cancer cells. nih.gov

The following table outlines the cellular pathways modulated by isoquinolin-1(2H)-one analogs in vitro.

| Cellular Pathway | Effect | Cell Line |

| Mitochondria-mediated intrinsic apoptosis | Induction | MCF-7, MDA-MB-231 |

| G2 phase cell cycle arrest | Induction | MCF-7, MDA-MB-231 |

| GSDME-mediated pyroptosis | Induction | MCF-7, MDA-MB-231 |

| MEK/ERK and p38 MAPK signaling | Inhibition | MCF-7, MDA-MB-231 |

| ROS generation and JNK activation | Induction | A549 |

In Vitro Biochemical and Cell-Based Assays for Target Engagement and Functional Modulation

A variety of in vitro biochemical and cell-based assays are employed to investigate the target engagement and functional modulation of isoquinolin-1(2H)-one derivatives. These assays are crucial for characterizing the potency, selectivity, and mechanism of action of these compounds.

Biochemical Assays:

Enzymatic Kinase Assays: These assays are used to determine the inhibitory activity of compounds against specific kinases, such as HER2. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are typically measured. nih.gov

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. For example, the binding affinity of isoquinoline derivatives to the CRTH2 receptor has been determined using this method, yielding IC50 values. nih.gov

Cell-Based Assays:

Cell Viability Assays: Assays such as the CCK-8 and MTT assays are used to assess the effect of compounds on cell proliferation and viability. These assays measure the metabolic activity of cells and can be used to determine the IC50 values for antiproliferative activity. nih.govdovepress.com

Flow Cytometry: This technique is used to analyze cell cycle distribution and to detect apoptosis. Cells are stained with fluorescent dyes that bind to DNA or specific apoptotic markers, allowing for the quantification of cells in different phases of the cell cycle or undergoing apoptosis. nih.govdovepress.com

Western Blotting: This method is used to detect and quantify the expression levels of specific proteins involved in cellular pathways. For example, it can be used to measure changes in the expression of proteins related to apoptosis (e.g., Bax, Bcl-2, caspases) and cell cycle regulation (e.g., CDK1) following treatment with a compound. nih.govnih.gov

Chemotaxis Assays: These assays are used to evaluate the ability of a compound to inhibit cell migration in response to a chemoattractant. This is particularly relevant for studying the antagonism of chemokine receptors like CRTH2. nih.gov

Reactive Oxygen Species (ROS) Detection: Fluorescent probes such as H2DCFDA can be used to measure the intracellular levels of ROS in cells treated with a compound. nih.gov

The table below provides a summary of the in vitro assays used to study isoquinolin-1(2H)-one derivatives.

| Assay Type | Purpose | Example Application |

| Enzymatic Kinase Assay | Measure enzyme inhibition | Determining IC50 for HER2 inhibition |

| Receptor Binding Assay | Measure receptor affinity | Determining IC50 for CRTH2 binding |

| Cell Viability Assay (CCK-8, MTT) | Assess antiproliferative activity | Determining IC50 in cancer cell lines |

| Flow Cytometry | Analyze cell cycle and apoptosis | Quantifying G2 arrest and apoptosis |

| Western Blotting | Quantify protein expression | Measuring changes in apoptotic and cell cycle proteins |

| Chemotaxis Assay | Evaluate inhibition of cell migration | Assessing functional antagonism of CRTH2 |

| ROS Detection | Measure intracellular ROS levels | Investigating oxidative stress induction |

Investigation of Enzyme Inhibition and Receptor Antagonism Mechanisms (In Vitro)

In vitro studies have provided detailed information on the enzyme inhibition and receptor antagonism mechanisms of various isoquinolin-1(2H)-one derivatives, including their potency and selectivity.

Enzyme Inhibition:

HER2 Inhibition: Isoquinoline-tethered quinazoline derivatives have been shown to be potent inhibitors of HER2 kinase. Some of these compounds exhibited greater selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR). For example, certain derivatives demonstrated a 7- to 12-fold enhanced selectivity for HER2 compared to the known inhibitor lapatinib in kinase assays. nih.gov

PDE4B Inhibition: A series of isoquinolin-1(2H)-one derivatives containing an aminosulfonyl moiety were identified as inhibitors of PDE4B. Several of these compounds showed significant inhibition (83-90%) of PDE4B at a concentration of 10 µM in vitro. The IC50 values for the most potent compounds were in the low micromolar range, with compound 3k having an IC50 of 2.43 ± 0.32 µM. nih.gov

Receptor Antagonism:

LPA5 Receptor Antagonism: Certain isoquinolin-1(2H)-one derivatives have been developed as potent antagonists of the LPA5 receptor. Structure-activity relationship studies led to the identification of compounds with IC50 values in the low nanomolar range. For instance, compound 66 was identified as the most potent in its series with an IC50 of 32 nM. nih.gov

CRTH2 Receptor Antagonism: A novel series of isoquinoline derivatives were synthesized and evaluated as CRTH2 receptor antagonists. One of the most potent compounds, TASP0376377 (6m), displayed a strong binding affinity with an IC50 of 19 nM and excellent functional antagonist activity with an IC50 of 13 nM. This compound also showed high selectivity for CRTH2 over the DP1 prostanoid receptor (IC50 > 1 µM) and COX-1 and COX-2 enzymes (IC50 > 10 µM). nih.gov

The following table presents a summary of the in vitro enzyme inhibition and receptor antagonism data for selected isoquinolin-1(2H)-one derivatives.

| Target | Compound/Derivative | Activity | IC50 Value |

| HER2 | Isoquinoline-tethered quinazoline derivative | Inhibition | Varies (nanomolar to micromolar range) |

| PDE4B | Isoquinolin-1(2H)-one derivative 3k | Inhibition | 2.43 ± 0.32 µM |

| LPA5 Receptor | Isoquinolin-1(2H)-one derivative 66 | Antagonism | 32 nM |

| CRTH2 Receptor | TASP0376377 (6m) | Antagonism | 19 nM (binding), 13 nM (functional) |

Computational and Theoretical Chemistry of 6 Trifluoromethoxy Isoquinolin 1 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry and electronic properties of molecules. For 6-(trifluoromethoxy)isoquinolin-1(2H)-one, DFT calculations can provide valuable insights into its stability, reactivity, and spectroscopic properties.

DFT calculations would typically be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in space. This involves calculating bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the distribution of electron density, which is crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic parameters that can be determined. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

The molecular electrostatic potential (MEP) surface can also be generated from DFT calculations, which illustrates the charge distribution within the molecule and helps in predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show electronegative regions around the oxygen and nitrogen atoms, and the trifluoromethoxy group, making them potential sites for interaction with electrophiles or hydrogen bond donors.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with its environment, such as solvent molecules or a biological target.

A key application of MD simulations is to explore the conformational landscape of the molecule. While the isoquinolinone core is relatively rigid, the trifluoromethoxy group can exhibit some flexibility. MD simulations can reveal the preferred orientations of this group and the energy barriers between different conformations. This is important because the conformation of a molecule can significantly affect its biological activity.

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent, typically water, one can analyze the hydrogen bonding patterns and other non-covalent interactions between the molecule and the solvent. This information is crucial for understanding its solubility and how it might behave in a biological environment. When simulated with a protein, MD can reveal the key interactions that stabilize the protein-ligand complex, providing insights into the binding mechanism.

| Interaction Type | Potential Interacting Partners | Significance |

|---|---|---|

| Hydrogen Bonding | Water, Amino acid residues (e.g., Ser, Thr, Asn, Gln) | Crucial for solubility and specific recognition by biological targets. |

| Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Leu, Val, Ile) | Contribute to the overall binding affinity. |

| π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Can provide additional stability to the protein-ligand complex. |

| Halogen Bonding | Electron-rich atoms (e.g., O, N) | The fluorine atoms of the trifluoromethoxy group can participate in these interactions. |

Quantum Chemical Studies of Reaction Mechanisms in Isoquinolin-1(2H)-one Synthesis and Transformation

Quantum chemical methods, such as DFT, are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis and transformation of isoquinolin-1(2H)-one derivatives, these studies can provide a detailed understanding of the reaction pathways, intermediates, and transition states. This knowledge is essential for optimizing reaction conditions and designing new synthetic routes.

The synthesis of the isoquinolin-1(2H)-one core can be achieved through various methods, and quantum chemical calculations can be used to compare the feasibility of different proposed mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined to predict the reaction rate.

For transformations of the this compound molecule, such as further functionalization, quantum chemical studies can predict the most likely sites of reaction. By analyzing the electron density and other reactivity descriptors, one can determine which positions on the aromatic ring are most susceptible to electrophilic or nucleophilic attack.

| Reaction Component | Calculated Energy (kcal/mol) | Interpretation |

|---|---|---|

| Reactants | 0.0 | Reference energy level. |

| Transition State | +25.0 | Energy barrier for the reaction to occur. |

| Intermediate | -5.0 | A metastable species formed during the reaction. |

| Products | -15.0 | The final, more stable species. |

In Silico Screening and Virtual Ligand Design for Isoquinolin-1(2H)-one Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual ligand design involves the rational design of new molecules with desired biological activities based on the structure of the target or known active compounds.

For this compound, the isoquinolin-1(2H)-one core can be used as a scaffold for designing new derivatives with improved properties. In a ligand-based approach, a library of virtual compounds can be screened for similarity to known active molecules. In a structure-based approach, the three-dimensional structure of the target protein is used to guide the design of new ligands that can fit into the binding site and form favorable interactions.

The trifluoromethoxy group at the 6-position can be strategically utilized in virtual ligand design. Its electron-withdrawing nature and potential for hydrogen bonding can be exploited to enhance binding affinity and selectivity for a particular target. Computational tools can be used to predict how modifications to other parts of the molecule will affect its binding properties, allowing for the iterative optimization of lead compounds.

| Step | Description | Objective |

|---|---|---|

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | To have a diverse set of molecules to screen. |

| 2. Target Preparation | The 3D structure of the biological target is prepared for docking. | To have a realistic representation of the binding site. |

| 3. Docking | The library of compounds is docked into the binding site of the target. | To predict the binding mode and affinity of each compound. |

| 4. Scoring and Ranking | The docked compounds are scored and ranked based on their predicted binding affinity. | To identify the most promising candidates. |

| 5. Post-processing and Analysis | The top-ranked compounds are visually inspected and further analyzed for drug-like properties. | To select a smaller set of compounds for experimental testing. |

Molecular Docking Studies for Protein-Ligand Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to its protein target. For this compound, molecular docking can provide valuable information about how it interacts with a specific biological target at the atomic level.

In a typical molecular docking study, the 3D structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or from homology modeling. The this compound molecule is then computationally "docked" into the binding site of the protein. A scoring function is used to estimate the binding affinity, and the top-ranked poses are analyzed to identify the key interactions that stabilize the complex.

These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The trifluoromethoxy group can play a significant role in these interactions, potentially forming hydrogen bonds with backbone or side-chain atoms of the protein. The results of molecular docking studies can guide the design of new derivatives with improved binding affinity and selectivity.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Lys72 | Hydrogen Bond (with C=O) | 2.8 |

| Leu125 | Hydrophobic Interaction | 3.5 |

| Phe140 | π-π Stacking | 3.8 |

| Asp184 | Hydrogen Bond (with N-H) | 3.0 |

Advanced Applications of Isoquinolin 1 2h One Derivatives in Materials Science and Catalysis

Development of Isoquinolin-1(2H)-ones as Components in Optoelectronic and Conductive Materials

No research data is available that specifically details the synthesis, properties, or performance of 6-(trifluoromethoxy)isoquinolin-1(2H)-one within optoelectronic or conductive materials.

Design of Isoquinolin-1(2H)-one Derivatives as Ligands for Metal-Organic Frameworks (MOFs) and Coordination Chemistry

There are no published studies on the design or use of this compound as a ligand in the formation of MOFs or in broader coordination chemistry applications.

Exploration of Isoquinolin-1(2H)-ones as Fluorosensors and Probes

The potential application of this compound as a fluorosensor or fluorescent probe has not been explored in the available scientific literature.

Catalytic Roles of Isoquinolin-1(2H)-one Derivatives in Organic Transformations

There is no evidence in the literature to suggest that this compound has been investigated for or utilized in a catalytic capacity for organic transformations.

Future Perspectives and Emerging Research Directions for 6 Trifluoromethoxy Isoquinolin 1 2h One

Integration of Advanced Machine Learning and Artificial Intelligence for Predictive Modeling in Isoquinolin-1(2H)-one Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of isoquinolin-1(2H)-one derivatives. nih.gov These computational tools can analyze vast datasets to identify complex patterns, thereby accelerating hit identification, lead optimization, and preclinical testing. nih.govnih.gov By building predictive models, researchers can forecast the physicochemical properties, biological activities, and potential toxicities of novel 6-(trifluoromethoxy)isoquinolin-1(2H)-one analogues before their synthesis, saving considerable time and resources. nih.govnih.gov

Table 1: Applications of AI/ML in this compound Research

| ML/AI Application | Description | Potential Impact on Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develops models that correlate chemical structure with biological activity, predicting the potency of new derivatives. | Prioritizes synthesis of the most promising compounds. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of virtual compounds. nih.gov | Reduces late-stage attrition by identifying compounds with poor pharmacokinetic or safety profiles early on. |

| Generative Chemistry | Uses generative adversarial networks (GANs) or other models to design novel isoquinolin-1(2H)-one structures with optimized properties. nih.gov | Rapidly explores novel chemical space and generates innovative lead candidates. |

| Reaction Pathway Prediction | Suggests optimal and efficient synthetic routes for target molecules. harvard.edu | Aids in solving complex synthetic challenges and improving scalability. |

Innovations in Stereoselective Synthesis of Trifluoromethoxy Isoquinolin-1(2H)-one Enantiomers

While the parent this compound is achiral, the introduction of substituents at various positions can create stereogenic centers, leading to enantiomeric pairs. The biological activity of chiral molecules often resides in a single enantiomer, making the development of stereoselective synthetic methods a critical research direction. Future innovations will likely focus on catalytic asymmetric synthesis to access enantiopure derivatives of trifluoromethoxy isoquinolin-1(2H)-ones efficiently.

The development of novel chiral transition-metal catalysts and organocatalysts is paramount. mdpi.com These catalysts can enable enantioselective transformations, such as asymmetric hydrogenation or alkylation, on suitably functionalized precursors to establish chirality with high precision. mdpi.com Another promising strategy involves the use of chiral auxiliaries, which can be temporarily attached to the isoquinolinone scaffold to direct the stereochemical outcome of a reaction before being cleaved. clockss.org Research into catalytic asymmetric reduction of isoquinoline-containing imines and related moieties represents a particularly atom-economical approach to generating chiral centers. mdpi.com As the demand for enantiopure pharmaceuticals grows, these advanced synthetic methods will be essential for elucidating the structure-activity relationships of individual stereoisomers and developing safer, more effective therapeutic agents.

Table 2: Emerging Stereoselective Synthesis Strategies

| Strategy | Description | Advantages |

|---|---|---|

| Asymmetric Hydrogenation | Use of chiral transition-metal catalysts (e.g., Rhodium, Ruthenium) to reduce a prochiral double bond, creating a stereocenter with high enantioselectivity. mdpi.com | High atom economy, potential for high enantiomeric excess (ee). |

| Chiral Phase-Transfer Catalysis | Employs a chiral catalyst to ferry a reactant between aqueous and organic phases, enabling enantioselective bond formation. | Mild reaction conditions, operational simplicity. |

| Organocatalysis | Utilizes small organic molecules as catalysts to induce asymmetry, avoiding the use of metals. | Lower toxicity, stability to air and moisture. |

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated to guide a stereoselective reaction before being removed. clockss.org | Predictable stereochemical outcomes, applicable to a wide range of reactions. |

Development of Multiparametric In Vitro Screening Platforms for Novel Biological Activities

To fully explore the therapeutic potential of this compound derivatives, future research will move towards more sophisticated screening methods. The development of multiparametric in vitro screening platforms, particularly high-content screening (HCS), will be crucial. researchoutreach.org Unlike traditional high-throughput screening (HTS) which typically measures a single endpoint, HCS utilizes automated microscopy and sophisticated image analysis to simultaneously assess multiple cellular parameters. nih.gov

These platforms can provide a more holistic view of a compound's biological effects by concurrently measuring cytotoxicity, apoptosis, cell cycle progression, mitochondrial health, and the modulation of specific signaling pathways within the same cell population. nih.gov By using fluorescent protein reporters and specific dyes, researchers can create complex assays to screen libraries of isoquinolin-1(2H)-one derivatives. This approach allows for the early identification of compounds with desirable activity profiles while also flagging potential off-target effects or toxicity mechanisms. Such detailed biological data is invaluable for making informed decisions during lead optimization and for discovering novel mechanisms of action. nih.gov

Table 3: Parameters for a Multiparametric HCS Assay

| Parameter | Measurement Method | Information Gained |

|---|---|---|

| Cell Viability | Live/dead cell staining (e.g., Calcein AM/EthD-1) | General cytotoxicity assessment. |

| Apoptosis Induction | Caspase-3/7 activation assays, Annexin V staining | Indicates programmed cell death pathway activation. |

| Target Engagement | Fluorescently tagged target proteins or cellular thermal shift assays | Confirms compound interaction with the intended biological target. |

| Mitochondrial Membrane Potential | Potential-sensitive dyes (e.g., TMRM) | Assesses mitochondrial health and potential toxicity. |

| DNA Damage | γH2AX foci formation | Identifies genotoxic effects. |

Exploration of Hybrid Isoquinolin-1(2H)-one Architectures with Other Privileged Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach can lead to compounds with improved affinity, enhanced selectivity, or multi-target activity. The isoquinoline (B145761) core is considered a "privileged scaffold" due to its presence in numerous biologically active molecules. nih.govnih.gov A significant future direction will be the exploration of hybrid architectures that combine the this compound moiety with other privileged structures.

Potential hybridization partners include scaffolds known for their potent biological activities, such as quinazolines, indoles, pyrazoles, or naphthoquinones. nih.govmdpi.com For example, creating a hybrid with a quinazoline (B50416) moiety could yield dual inhibitors of different kinase families, a strategy that has proven effective in cancer therapy. nih.govrsc.org Similarly, combining the isoquinolinone core with a structure known to interact with a different class of targets could result in compounds capable of modulating complex disease pathways through synergistic effects. This strategy offers a rational path to developing novel therapeutics with unique mechanisms of action. nih.gov

Table 4: Potential Hybrid Architectures and Therapeutic Targets

| Privileged Scaffold Partner | Potential Hybrid Structure Class | Potential Therapeutic Area/Target |

|---|---|---|

| Quinazoline | Isoquinolinone-Quinazoline Hybrids | Oncology (e.g., EGFR/HER2 kinase inhibitors). nih.gov |

| Isatin (Indole-2,3-dione) | Isoquinolinone-Isatin Hybrids | Oncology, antiviral (e.g., Caspase inhibitors, kinase inhibitors). nih.gov |

| Naphthoquinone | Isoquinolinone-Naphthoquinone Hybrids | Oncology, antiparasitic (e.g., Topoisomerase inhibitors, ROS inducers). nih.govmdpi.com |

| Sulfonamide | Isoquinolinone-Sulfonamide Hybrids | Antibacterial, diuretic, anticancer (e.g., Carbonic anhydrase inhibitors). mdpi.com |

Addressing Scalability and Process Optimization in Academic Synthesis of Complex Isoquinolin-1(2H)-ones

While novel synthetic methods are crucial for discovery, their practical application often hinges on scalability and efficiency. A key challenge in academic settings is translating a small-scale synthesis into a process that can produce gram quantities of a compound, which are necessary for advanced preclinical studies. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, can require harsh conditions and may not be suitable for complex, highly functionalized molecules. researchgate.netacs.org

Future research must focus on developing robust, scalable, and sustainable synthetic routes. This involves optimizing reaction conditions to improve yields and reduce the need for difficult chromatographic purifications. researchgate.net The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve efficiency. organic-chemistry.org Furthermore, the adoption of flow chemistry technologies offers precise control over reaction parameters (temperature, pressure, mixing) and allows for safer, more scalable production. Addressing these process optimization challenges is essential to bridge the gap between academic discovery and the practical development of this compound-based therapeutics.

Table 5: Comparison of Traditional vs. Optimized Synthesis Approaches

| Parameter | Traditional Batch Synthesis | Optimized/Flow Synthesis |

|---|---|---|

| Scale | Milligrams to low grams | Grams to kilograms |

| Efficiency | Multiple steps with isolation/purification at each stage. | Fewer steps, potential for one-pot or telescoped reactions. organic-chemistry.org |

| Safety | Potential for thermal runaways on scale-up. | Enhanced heat transfer and smaller reaction volumes improve safety. |

| Reproducibility | Can be variable depending on scale and operator. | High reproducibility due to precise control of parameters. |

| Sustainability | Often generates significant solvent and reagent waste. | Reduced waste, improved energy efficiency. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.